molecular formula C12H14N2O2 B2867644 4-Benzoyl-3-methylpiperazin-2-one CAS No. 1030374-29-8

4-Benzoyl-3-methylpiperazin-2-one

Cat. No.: B2867644
CAS No.: 1030374-29-8
M. Wt: 218.256
InChI Key: WOPYVIDWKPDYRZ-UHFFFAOYSA-N
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Description

4-Benzoyl-3-methylpiperazin-2-one is an organic compound with the molecular formula C12H14N2O2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-3-methylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the use of sulfonium salts, which facilitate the formation of the piperazine ring . Another approach involves the Ugi reaction, a multi-component reaction that allows for the efficient construction of the piperazine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-3-methylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Benzoyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Benzoyl-3-methylpiperazin-2-one is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

4-benzoyl-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPYVIDWKPDYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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